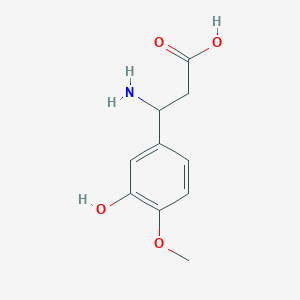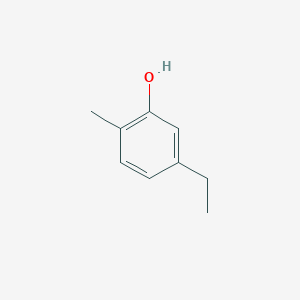
5-Ethyl-o-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-o-cresol is a chemical compound that belongs to the group of alkylphenols. It is commonly used as a flavoring agent in the food industry due to its strong and pleasant odor. However, recent studies have shown that 5-Ethyl-o-cresol has potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-o-cresol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of xenobiotics. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Ethyl-o-cresol has various biochemical and physiological effects. It has been found to induce the expression of certain genes involved in the metabolism of xenobiotics and oxidative stress. It has also been shown to affect the activity of certain enzymes involved in the metabolism of drugs and other toxic substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Ethyl-o-cresol in lab experiments is its strong and pleasant odor, which makes it easy to detect and quantify. It is also relatively easy to synthesize and purify. However, one of the limitations of using 5-Ethyl-o-cresol is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Ethyl-o-cresol. One area of interest is its potential therapeutic applications, particularly as an antioxidant or as an inhibitor of certain enzymes involved in disease processes. Another area of interest is its potential role in environmental toxicology, particularly as a model compound for studying the metabolism of alkylphenols in microorganisms. Finally, further studies are needed to fully understand the mechanism of action of 5-Ethyl-o-cresol and its effects on various biochemical and physiological processes.
Métodos De Síntesis
The most common method for synthesizing 5-Ethyl-o-cresol is through the alkylation of o-cresol with ethyl chloride in the presence of a base catalyst such as potassium hydroxide. This reaction produces 5-Ethyl-o-cresol as the main product with a yield of around 70%.
Aplicaciones Científicas De Investigación
5-Ethyl-o-cresol has been found to have various scientific research applications. It has been used as a model compound for studying the metabolism of alkylphenols in microorganisms. It has also been used as a substrate for studying the enzymatic reactions of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification.
Propiedades
Número CAS |
1687-65-6 |
|---|---|
Nombre del producto |
5-Ethyl-o-cresol |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
5-ethyl-2-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-7(2)9(10)6-8/h4-6,10H,3H2,1-2H3 |
Clave InChI |
AYGDIAGADYTJRY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)O |
SMILES canónico |
CCC1=CC(=C(C=C1)C)O |
Otros números CAS |
1687-65-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



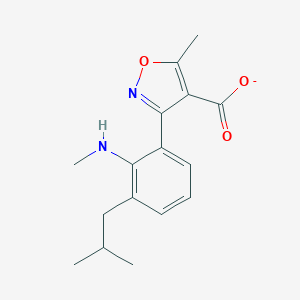

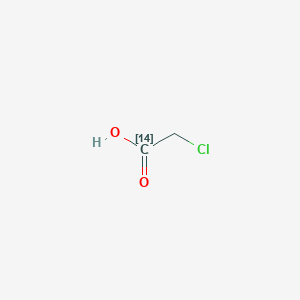
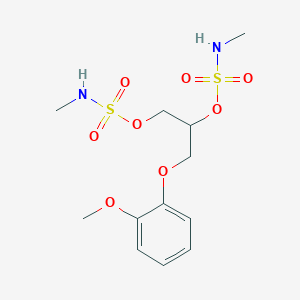
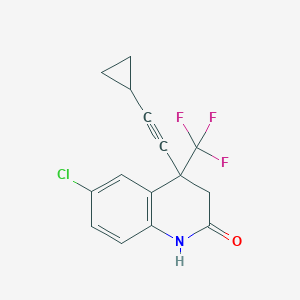
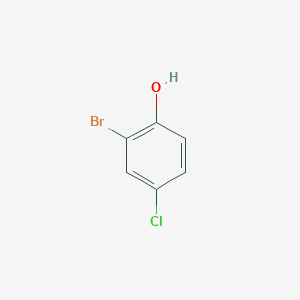
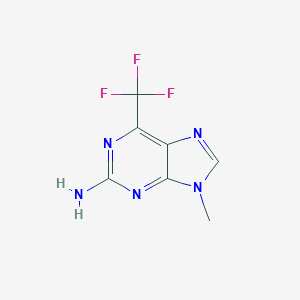
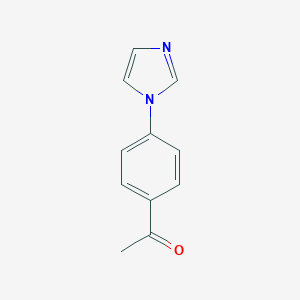
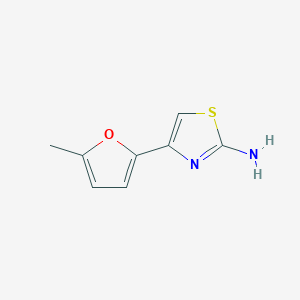
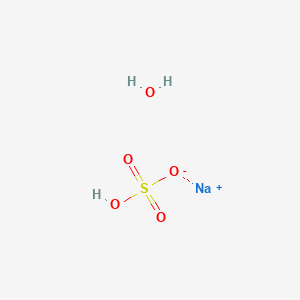

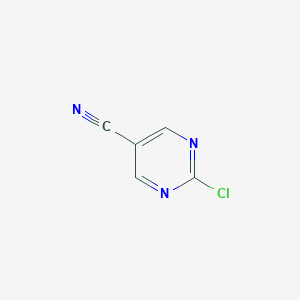
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
